molecular formula C11H15IN2O4S B1532568 Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate CAS No. 1206630-28-5

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate

Cat. No. B1532568
M. Wt: 398.22 g/mol
InChI Key: IMOUKKYYRAAKPR-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a chemical compound . It is related to Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate and Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate .

Scientific Research Applications

Facile Synthesis and Biological Activity

A study by Carbone et al. (2013) involved the facile synthesis of deaza-analogues of bisindole marine alkaloid topsentin, utilizing substituted ethyl compounds. Although these compounds showed limited anticancer activity in initial screenings, the methodology highlights the potential for creating complex molecules for further biological evaluation (Carbone et al., 2013).

Novel Synthetic Methods

Ivanov et al. (2017) developed a new method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, starting from related ethyl compounds. This work showcases innovative approaches to introducing halogen atoms into heterocyclic compounds, which can be crucial for pharmacological properties (Ivanov et al., 2017).

Structural Analysis and Derivative Synthesis

Lynch and Mcclenaghan (2004) determined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, providing valuable insights into the molecular arrangement and potential reactivity of such compounds. This kind of structural analysis is crucial for understanding how these molecules can be further modified and utilized in various chemical and biological contexts (Lynch & Mcclenaghan, 2004).

Antimicrobial and Antifungal Studies

Desai et al. (2019) investigated the antimicrobial and antifungal activities of derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate. The study highlighted the structure-activity relationships, providing a foundation for designing compounds with enhanced biological activities (Desai et al., 2019).

Corrosion Inhibition for Industrial Applications

Dohare et al. (2017) explored the use of pyranpyrazole derivatives, including those related to Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate, as corrosion inhibitors for mild steel in industrial pickling processes. This work demonstrates the potential industrial applications of these compounds beyond biomedical research (Dohare et al., 2017).

properties

IUPAC Name

ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOUKKYYRAAKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736810
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate

CAS RN

1206630-28-5
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate (10 g, 36.7 mmol) in DMF (122 ml) was added N-iodosuccinimide (20 g, 88.9 mmol). The mixture was stirred for 36 hrs at 60° C. One additional equivalent of N-iodosuccinimide (1.2 g) was added and the mixture was stirred at 60° C. for 18 hrs. The reaction was then cooled to room temperature and concentrated to one-third its volume in vacuo. The resulting mixture was partitioned between water and ethyl acetate. The aqueous layer was further extracted once with dichloromethane. The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo, and purified via flash chromatography (silica, 0-20% ethyl acetate/hexanes) to afford the title compound. LRMS (APCI) calc'd for (C11H16IN2O4S) [M+H]+, 399.0; found 398.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
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Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
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